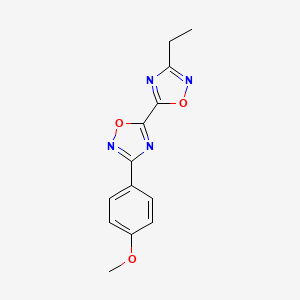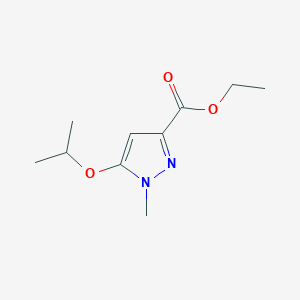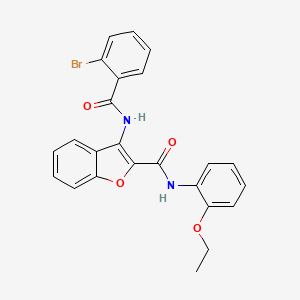![molecular formula C14H20N2O4S B2950879 1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea CAS No. 2309554-44-5](/img/structure/B2950879.png)
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound that features a benzodioxole ring and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and methylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Urea Moiety: The urea moiety can be introduced by reacting an appropriate amine with an isocyanate or by using phosgene and ammonia.
Attachment of the Methoxy and Methylsulfanyl Groups: The methoxy group can be introduced through methylation of a hydroxyl group, while the methylsulfanyl group can be introduced via thiolation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving urea derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the benzodioxole ring and urea moiety suggests potential interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)ethyl]urea: Similar structure but with a shorter alkyl chain.
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)propyl]urea: Similar structure but with a different alkyl chain length.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is unique due to the specific combination of the benzodioxole ring, urea moiety, and the methoxy and methylsulfanyl groups. This combination may confer unique chemical and biological properties that are not present in similar compounds with different alkyl chain lengths.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-18-11(5-6-21-2)8-15-14(17)16-10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXRPUPVJESNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)
![4-(2-bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)
![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
![N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2950815.png)

![11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2950817.png)


